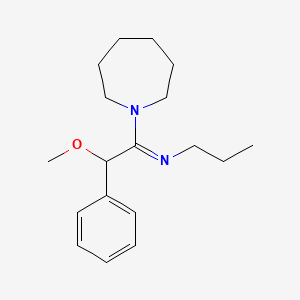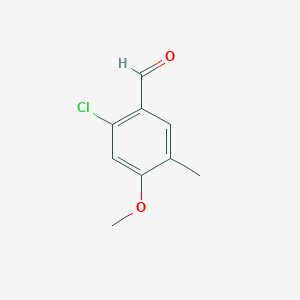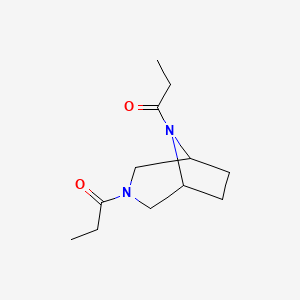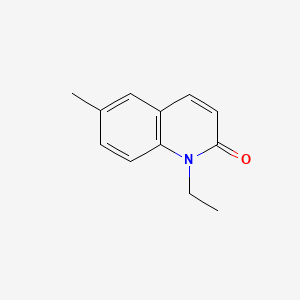
1,1'-(Aziridine-1,2-diyl)di(ethan-1-one)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Aziridine-1,2-diyl)di(ethan-1-one) is a compound that features an aziridine ring, which is a three-membered nitrogen-containing heterocycle
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Aziridine-1,2-diyl)di(ethan-1-one) typically involves the reaction of aziridine with ethanone derivatives under controlled conditions. One common method involves the nucleophilic substitution of aziridine with ethanone derivatives in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like acetonitrile at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
化学反应分析
Types of Reactions: 1,1’-(Aziridine-1,2-diyl)di(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the aziridine ring reacts with nucleophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.
Major Products: The major products formed from these reactions include oximes, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
科学研究应用
1,1’-(Aziridine-1,2-diyl)di(ethan-1-one) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and in other biological assays.
Medicine: Some derivatives exhibit cytotoxic activity, making them candidates for anticancer research.
Industry: The compound is used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 1,1’-(Aziridine-1,2-diyl)di(ethan-1-one) involves its interaction with various molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in medicinal chemistry to design compounds that can inhibit enzymes or interact with DNA . The pathways involved often include the formation of covalent adducts with target molecules, leading to their inactivation or modification .
相似化合物的比较
Aziridine-1-carbaldehyde oxime: Shares the aziridine ring but has different functional groups, leading to distinct reactivity and applications.
1-Aziridineethanol: Another aziridine derivative with different substituents, used in different contexts.
1,1’-(Pyrazine-1,4-diyl)bis(propan-2-one): Contains a different heterocyclic ring, leading to different chemical properties and uses.
属性
CAS 编号 |
412283-49-9 |
|---|---|
分子式 |
C6H9NO2 |
分子量 |
127.14 g/mol |
IUPAC 名称 |
1-(1-acetylaziridin-2-yl)ethanone |
InChI |
InChI=1S/C6H9NO2/c1-4(8)6-3-7(6)5(2)9/h6H,3H2,1-2H3 |
InChI 键 |
LOWDVGJNFKAFSY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1CN1C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Chloroimidazo[1,5-d][1,2,4]triazin-4(3H)-one](/img/structure/B13943308.png)



![5-sulfanylidene-1H-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-one](/img/structure/B13943335.png)









